Enhanced Lipophilicity over N,N-Diethyl Analog
Compared to the analog 4-amino-N,N-diethylbenzamide, the target compound's N-ethyl, N-phenyl substitution results in a markedly higher predicted partition coefficient. The target compound has an XLogP3 of 2.6 [1], whereas 4-amino-N,N-diethylbenzamide has an XLogP3 of 0.6 [2]. This 2.0 log unit difference represents a >100-fold increase in predicted lipophilicity, a critical parameter for passive membrane permeability and CNS penetration. The target compound also has a higher molecular weight (240.30 vs. 192.26 g/mol) and a larger TPSA (46.3 vs. 46.3 Ų), making it a distinct chemotype.
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 4-Amino-N,N-diethylbenzamide (XLogP3: 0.6) |
| Quantified Difference | ΔXLogP3 = +2.0 (≈ >100-fold increase in lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A >100-fold difference in lipophilicity directly impacts passive membrane permeability, making CAS 65270-05-5 a more suitable scaffold for designing blood-brain barrier penetrant probes or for intracellular target engagement studies where the diethyl analog would fail.
- [1] PubChem. PubChem Compound Summary for CID 577841, 4-Amino-N-ethyl-N-phenylbenzamide. https://pubchem.ncbi.nlm.nih.gov/compound/577841 View Source
- [2] PubChem. PubChem Compound Summary for CID 458760, 4-amino-N,N-diethylbenzamide. https://pubchem.ncbi.nlm.nih.gov/compound/458760 View Source
